molecular formula C15H15N5 B12718562 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-cyclopentyl-7-phenyl- CAS No. 86869-98-9

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-cyclopentyl-7-phenyl-

Cat. No.: B12718562
CAS No.: 86869-98-9
M. Wt: 265.31 g/mol
InChI Key: DSLXNVNELKWDPQ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with phenylhydrazine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired triazolotriazine compound .

Industrial Production Methods: Industrial production of 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites . The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopentyl-7-phenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine is unique due to its specific cyclopentyl and phenyl substituents, which confer distinct chemical and biological properties. These substituents may enhance the compound’s stability, reactivity, and potential biological activities compared to other similar compounds .

Properties

CAS No.

86869-98-9

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

3-cyclopentyl-7-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C15H15N5/c1-2-6-11(7-3-1)13-10-16-20-14(12-8-4-5-9-12)18-19-15(20)17-13/h1-3,6-7,10,12H,4-5,8-9H2

InChI Key

DSLXNVNELKWDPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN=C3N2N=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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